molecular formula C14H20N2O2 B2625958 Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate CAS No. 883291-30-3

Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate

Cat. No.: B2625958
CAS No.: 883291-30-3
M. Wt: 248.326
InChI Key: UVZAQKMDOJJJTA-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate is a chemical compound with the molecular formula C14H20N2O2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a methylpiperidinyl group, and a benzoate ester, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate typically involves the following steps:

    Formation of the Benzoate Ester: The initial step involves the esterification of 3-amino-4-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

    Introduction of the Methylpiperidinyl Group: The next step involves the nucleophilic substitution reaction where the hydroxyl group of the ester is replaced by the 4-methylpiperidin-1-yl group. This can be achieved using 4-methylpiperidine and a suitable base like sodium hydride.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents like potassium permanganate.

    Reduction: The compound can undergo reduction reactions to form amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles like alcohols or amines in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Different ester or amide derivatives.

Scientific Research Applications

Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is utilized in the study of enzyme interactions and receptor binding assays.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the methylpiperidinyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate: C14H20N2O2

    Methyl 3-amino-4-(4-ethylpiperidin-1-yl)benzoate: C15H22N2O2

    Methyl 3-amino-4-(4-phenylpiperidin-1-yl)benzoate: C20H24N2O2

Uniqueness

This compound is unique due to the presence of the 4-methylpiperidinyl group, which imparts specific chemical and biological properties. This distinguishes it from other similar compounds that may have different substituents on the piperidine ring, leading to variations in their reactivity and applications.

Properties

IUPAC Name

methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-5-7-16(8-6-10)13-4-3-11(9-12(13)15)14(17)18-2/h3-4,9-10H,5-8,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZAQKMDOJJJTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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